molecular formula C8H10N2OS B2814693 4-(Sulfanylmethyl)benzohydrazide CAS No. 1342734-62-6

4-(Sulfanylmethyl)benzohydrazide

Cat. No.: B2814693
CAS No.: 1342734-62-6
M. Wt: 182.24
InChI Key: XEAVGMCCIGBJLJ-UHFFFAOYSA-N
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Description

4-(Sulfanylmethyl)benzohydrazide is a benzohydrazide derivative featuring a sulfanylmethyl (–CH2SH) substituent at the para position of the benzene ring.

Properties

IUPAC Name

4-(sulfanylmethyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c9-10-8(11)7-3-1-6(5-12)2-4-7/h1-4,12H,5,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAVGMCCIGBJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Sulfanylmethyl)benzohydrazide typically involves the reaction of benzohydrazide with a suitable sulfanylmethylating agent. One common method involves the reaction of benzohydrazide with 4-hydroxybenzaldehyde in the presence of malononitrile in water, yielding the desired product in high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through appropriate purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Sulfanylmethyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzohydrazide group can be reduced to form corresponding amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

4-(Sulfanylmethyl)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Sulfanylmethyl)benzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide and sulfanylmethyl groups. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations and Physicochemical Properties

Benzohydrazide derivatives are characterized by substitutions on the benzene ring or hydrazide moiety, which influence their physical and chemical properties. Key structural analogues include:

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key Structural Features References
4-(tBu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide (5) tert-Butyl, hydroxyl, methoxy groups N/A N/A Shortened N–N bond (1.364 Å vs. 1.38 Å in analogues)
4-Fluoro-N1-(steroidal)benzohydrazide (6b) Fluoro substituent 148.2–149.4 85 Halogen substitution enhances stability
4-Trifluoromethyl-N1-(steroidal)benzohydrazide (6e) Trifluoromethyl group 157.2–158.7 80 Electron-withdrawing group increases reactivity
H18 (methoxybenzylidene derivative) Naphthalenyl, pyrazolyl, methoxy groups 240–242 70.12 Extended conjugation for enhanced bioactivity

Key Observations :

  • Halogenation : Fluoro, chloro, and bromo substituents improve thermal stability and cytotoxicity .
  • Electron-Withdrawing Groups : Trifluoromethyl (–CF3) derivatives exhibit higher melting points and potent enzyme inhibition .
Cytotoxicity and Anticancer Activity
Compound Name Target Cell Line IC50 (µM) Key Substituent References
5a (chloro/benzimidazole derivative) Human lung adenocarcinoma 0.0316 Chloro, benzimidazole
5c (methoxybenzylidene derivative) Human lung adenocarcinoma 0.06 Methoxy, benzimidazole
6b (4-fluoro derivative) HepG2 <1.0 Fluoro
Cisplatin (control) Human lung adenocarcinoma 0.045–0.052

Key Findings :

  • Chloro and benzimidazole substituents (e.g., 5a ) enhance cytotoxicity, surpassing cisplatin in potency .
  • Fluoro-substituted derivatives (e.g., 6b ) show broad-spectrum activity against multiple cancer cell lines .
Enzyme Inhibition
Compound Name Target Enzyme IC50 (µM) Key Feature References
N-Tridecyl-4-(trifluoromethyl)benzohydrazide Acetylcholinesterase (AChE) 27.04 Long alkyl chain (C13)
2l (bis-trifluoromethyl derivative) AChE 46.8 Dual –CF3 groups
Rivastigmine (control) AChE 33.2

Key Insights :

  • Alkyl chain length (C13–C15) optimizes AChE inhibition, suggesting hydrophobic interactions are critical .
  • Trifluoromethyl groups enhance enzyme binding via electronegative interactions .

Structure-Activity Relationships (SAR)

  • Substituent Position : 4-Position substitutions (e.g., –CF3, –SH) generally enhance bioactivity compared to 3-position analogues .
  • Electron-Deficient Groups : –CF3 and halogens improve enzyme inhibition and cytotoxicity by stabilizing ligand-receptor interactions .
  • Hybrid Pharmacophores : Combining benzohydrazide with benzimidazole or oxadiazole scaffolds amplifies biological effects (e.g., 5a , 78 ) .

Biological Activity

4-(Sulfanylmethyl)benzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzohydrazide moiety and a sulfanylmethyl group. This structural configuration contributes to its distinct chemical reactivity and biological properties.

  • Molecular Formula : C8H10N2S
  • Molecular Weight : 170.25 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have reported its efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary investigations indicate that this compound may inhibit the proliferation of cancer cells, making it a candidate for further cancer research.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, which can lead to the disruption of cancer cell growth.
  • Reactive Oxygen Species (ROS) Modulation : It is hypothesized that the sulfanylmethyl group may play a role in modulating oxidative stress within cells, contributing to its anticancer effects.

Antimicrobial Activity

A study conducted by evaluated the antimicrobial properties of this compound against various pathogens. The results are summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In another study, the anticancer potential of this compound was investigated using human cancer cell lines (MCF-7 breast cancer cells). The findings are presented in Table 2.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

The results indicate a dose-dependent reduction in cell viability, suggesting that higher concentrations of the compound significantly inhibit cancer cell growth.

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